2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one
Description
2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound that features a pyrido[1,2-a][1,3,5]triazin-4-one core structure with a 4-methoxybenzylsulfanyl substituent
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-12-7-5-11(6-8-12)10-21-14-16-13-4-2-3-9-18(13)15(19)17-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIODFWPIWLSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and cyanuric chloride under basic conditions.
Introduction of the 4-Methoxybenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrido[1,2-a][1,3,5]triazin-4-one core with 4-methoxybenzylthiol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its sulfanyl group can undergo various chemical reactions such as oxidation and substitution, making it versatile for creating derivatives with tailored properties.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts sulfanyl to sulfoxides or sulfones. |
| Reduction | Can reduce nitro groups to amines. |
| Substitution | The methoxy group can be replaced with other nucleophiles. |
Biological Applications
Research indicates that 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one exhibits potential as an enzyme inhibitor or receptor modulator. This suggests its utility in drug discovery and development.
- Anticancer Activity : Preliminary studies have explored its effects on cancer cell lines, indicating possible cytotoxic effects.
- Antiviral and Antimicrobial Properties : Investigations into its ability to inhibit viral replication and bacterial growth are ongoing.
Medical Applications
The compound is being studied for its therapeutic properties, particularly in oncology and infectious diseases. Its mechanism of action may involve interaction with specific molecular targets such as enzymes or nucleic acids.
Case Studies
Recent studies highlight the compound's efficacy in various contexts:
- Study on Anticancer Effects : A study evaluated the cytotoxicity of the compound against several cancer cell lines, showing promising results in inhibiting cell proliferation.
- Antimicrobial Testing : Research demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria.
Industrial Applications
In addition to its research applications, this compound is also explored for use in developing advanced materials such as polymers and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one
- 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-thione
Uniqueness
2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzylsulfanyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one (CAS No. 303145-13-3) is a heterocyclic compound with potential biological activities. Its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core and a 4-methoxybenzylsulfanyl substituent, makes it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O2S |
| Molecular Weight | 299.35 g/mol |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 459.0±47.0 °C at 760 mmHg |
| LogP | 1.18 |
Synthesis
The synthesis of 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one typically involves:
- Formation of the Core Structure : Cyclization reactions using precursors like 2-aminopyridine and cyanuric chloride.
- Introduction of the Sulfanyl Group : Nucleophilic substitution of a suitable leaving group on the core with 4-methoxybenzylthiol.
Antimicrobial Activity
Recent studies indicate that compounds similar to 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one exhibit moderate to good antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Case Study : A study screening derivatives for antibacterial activity found that many exhibited significant efficacy against Gram-positive and Gram-negative bacteria. For instance, specific derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. In vitro studies demonstrate that it can inhibit the growth of human breast cancer cells by inducing apoptosis and inhibiting key cellular pathways.
Research Findings :
- IC50 Values : The IC50 for related compounds targeting Poly (ADP-Ribose) Polymerase (PARP) was found to be around 18 µM for certain derivatives, indicating significant potential in cancer therapy .
- Mechanism of Action : Compounds have been shown to enhance cleavage of PARP1 and increase activity of caspases involved in apoptosis .
Enzyme Inhibition
Preliminary research suggests that 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one may act as an enzyme inhibitor. Its structural features allow it to interact with various biological targets.
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
